molecular formula C14H12BrClN2O4S B11316880 4-Bromophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

4-Bromophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11316880
M. Wt: 419.7 g/mol
InChI Key: GOMNNBSKEYJATJ-UHFFFAOYSA-N
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Description

4-BROMOPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Bromine and Chlorine Groups: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the pyrimidine ring.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride reagent, such as propane-1-sulfonyl chloride, in the presence of a base like pyridine.

    Esterification: The final step involves esterification to form the carboxylate ester group, typically using an alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMOPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-BROMOPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMOPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOPHENYL 5-CHLORO-2-(METHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE: Similar structure with a methane sulfonyl group instead of propane sulfonyl.

    4-BROMOPHENYL 5-CHLORO-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE: Similar structure with an ethane sulfonyl group instead of propane sulfonyl.

Uniqueness

The uniqueness of 4-BROMOPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propane sulfonyl group, in particular, may influence its reactivity and interactions compared to similar compounds with different sulfonyl groups.

Properties

Molecular Formula

C14H12BrClN2O4S

Molecular Weight

419.7 g/mol

IUPAC Name

(4-bromophenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H12BrClN2O4S/c1-2-7-23(20,21)14-17-8-11(16)12(18-14)13(19)22-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3

InChI Key

GOMNNBSKEYJATJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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